2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-4,6-dimethylpyridine-3-carbonitrile
Description
The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic molecule featuring:
- A pyridine core substituted with chloro, methyl, and carbonitrile groups.
- An azetidine ring (4-membered nitrogen-containing heterocycle) linked via a methyl bridge to a 4-bromo-pyrazole moiety.
Properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloro-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN5/c1-9-13(3-18)15(20-10(2)14(9)17)21-5-11(6-21)7-22-8-12(16)4-19-22/h4,8,11H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPLAJVKTZMJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CC(C2)CN3C=C(C=N3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
For instance, pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
For instance, imidazole derivatives have been reported to show different biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s structure suggests that it may be highly soluble in water and other polar solvents, which could influence its bioavailability.
Result of Action
Similar compounds have been reported to have potent antileishmanial and antimalarial activities, suggesting that this compound may also have similar effects.
Biological Activity
The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-4,6-dimethylpyridine-3-carbonitrile (CAS No. 2877633-90-2) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups, including a pyrazole ring , an azetidine ring , and a pyridine moiety . The molecular formula is , with a molecular weight of approximately 346.22 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromo-substituted pyrazole and chlorinated pyridine enhances its reactivity and potential for biological interactions.
Biological Targets
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, impacting signaling pathways related to inflammation and cancer.
Biological Activity
Research indicates that compounds containing pyrazole and pyridine moieties often exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.
- Anti-inflammatory Effects : Potentially reducing inflammation in vitro and in vivo.
- Anticancer Properties : Showing promise in inhibiting tumor cell proliferation.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A review published in PubMed discusses various pyrazole derivatives that exhibit antimicrobial and anticancer properties, emphasizing the importance of structural modifications for enhanced activity .
- Synthesis and Evaluation : Research conducted on related azetidine derivatives demonstrated significant inhibition against cancer cell lines, suggesting that the azetidine framework contributes to their biological efficacy .
- Mechanistic Insights : A study exploring the mechanisms of pyrazole compounds revealed that these molecules can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Data Table: Biological Activities
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
The pesticide chemicals glossary highlights pyrazole-carbonitrile derivatives with pesticidal activity. Key comparisons include:
| Compound Name | Key Substituents | Use |
|---|---|---|
| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile | - Dichloro-trifluoromethylphenyl - Trifluoromethylsulfinyl |
Fipronil (insecticide) |
| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile | - Ethylsulfinyl | Ethiprole (insecticide) |
| Target Compound | - 4-Bromo-pyrazole - Azetidine-pyridine |
Unknown (research stage) |
Key Differences :
Pyrano-Pyrazole Derivatives
A 2017 study synthesized 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile, a fused pyrano-pyrazole-carbonitrile. Comparisons include:
Implications :
- The pyrano-pyrazole derivative’s oxygen-containing pyran ring may improve aqueous solubility compared to the target compound’s nitrogen-rich azetidine-pyridine system.
- The target’s chloro and bromo groups could confer greater electrophilicity, enhancing reactivity in biological systems.
Research Findings and Implications
- Bioactivity Potential: While fipronil/ethiprole target insect GABA receptors , the target compound’s azetidine-pyridine scaffold may interact with mammalian kinases or neurotransmitter receptors, warranting further pharmacological profiling.
- Synthetic Challenges: The azetidine ring’s strain and the pyrazole’s bromination position may complicate synthesis compared to the pyrano-pyrazole derivatives’ straightforward one-pot routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
